7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methoxyethyl group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the 2-methoxyethyl group.
Addition of the octylsulfanyl group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A simpler compound with similar functional groups but lacking the purine core.
2-(2-Methoxyethyl)-aniline: Another compound with a 2-methoxyethyl group but different overall structure.
Organotin (IV) (2-methoxyethyl) methyldithiocarbamate: A compound with a similar 2-methoxyethyl group but different core structure.
Uniqueness
7-(2-Methoxyethyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with both 2-methoxyethyl and octylsulfanyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C17H28N4O3S |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O3S/c1-4-5-6-7-8-9-12-25-17-18-14-13(21(17)10-11-24-3)15(22)19-16(23)20(14)2/h4-12H2,1-3H3,(H,19,22,23) |
InChI Key |
IROCDJQVMJLNCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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